
Methyl 2-amino-2-(2-hydroxyphenyl)acetate
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Overview
Description
Methyl 2-amino-2-(2-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenylalanine and is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(2-hydroxyphenyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxybenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-oxophenyl)acetate.
Reduction: Formation of 2-amino-2-(2-hydroxyphenyl)ethanol.
Substitution: Formation of 2-amino-2-(2-halophenyl)acetate.
Scientific Research Applications
Pharmaceutical Development
Methyl 2-amino-2-(2-hydroxyphenyl)acetate has been investigated for its potential as a pharmaceutical agent. It serves as a precursor in synthesizing various bioactive compounds, including those targeting neurotransmitter systems. The compound's ability to mimic amino acids makes it a candidate for drug design aimed at neurological disorders.
Case Study : Research has shown that derivatives of this compound exhibit binding affinity to the estrogen receptor, suggesting potential applications in hormone-related therapies .
Organic Synthesis
The compound is utilized in organic synthesis as an intermediate for producing more complex molecules. Its reactivity allows for various transformations, making it valuable in the development of new synthetic pathways.
Table 1: Synthetic Pathways Involving this compound
Reaction Type | Description | Yield (%) |
---|---|---|
Methylation | Introduction of methyl groups using diazomethane | 99 |
Aldol Condensation | Formation of β-hydroxy ketones | Variable |
Reduction | Conversion to alcohols | High |
Biochemical Studies
The compound has been identified in several fungal species, including Aspergillus niger and Penicillium digitatum, indicating its role in natural product synthesis and metabolism . Its presence in these organisms suggests potential applications in biochemistry for studying metabolic pathways and enzyme interactions.
Safety and Hazards
This compound is classified as harmful if swallowed and may cause skin and eye irritation. Appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and adherence to safety protocols outlined by regulatory bodies.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(2-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-hydroxyphenyl)acetate
- Methyl 2-amino-2-(3-hydroxyphenyl)acetate
- Methyl 2-amino-2-(2-methoxyphenyl)acetate
Uniqueness
Methyl 2-amino-2-(2-hydroxyphenyl)acetate is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which influences its chemical reactivity and interactions with other molecules. This positional isomerism can result in different biological activities and applications compared to its analogs.
Biological Activity
Methyl 2-amino-2-(2-hydroxyphenyl)acetate, also known as methyl 2-amino-2-(o-hydroxyphenyl)acetate, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H13NO3
- Molar Mass : Approximately 197.22 g/mol
The compound features an amino group, a hydroxyl group on the phenyl ring, and an ester functional group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound has been studied for its potential roles in:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
- Protein Interactions : The compound can interact with proteins, potentially modulating their activity and influencing cellular functions.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Study on Enzyme Inhibition
A study explored the enzyme inhibition potential of this compound. The results indicated that the compound could inhibit certain enzymes linked to metabolic disorders, suggesting its use in therapeutic applications for conditions like diabetes or obesity.
Antimicrobial Evaluation
In a comparative study with structurally similar compounds, this compound was evaluated for antimicrobial activity. While some derivatives exhibited significant activity against resistant bacterial strains, further research is needed to establish the efficacy of this specific compound .
Cytotoxicity Assessment
A cytotoxicity study assessed various derivatives of amino acid esters, including this compound. Results showed varying levels of cytotoxicity against different cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate | C10H12FNO3 | Contains fluorine which may enhance biological activity |
(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate | C10H13NO3 | Different hydroxyl position affecting activity |
Methyl 4-hydroxyphenylacetate | C10H12O3 | Lacks amino functionality; simpler structure |
This table illustrates how variations in structure can influence the biological activities of related compounds.
Properties
IUPAC Name |
methyl 2-amino-2-(2-hydroxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNAZSKIOHFTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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